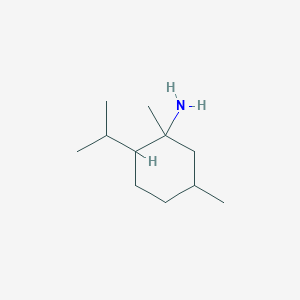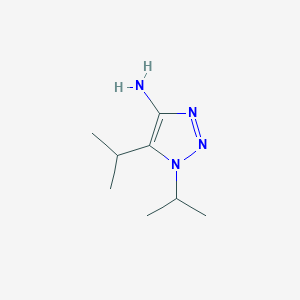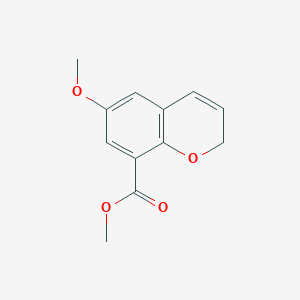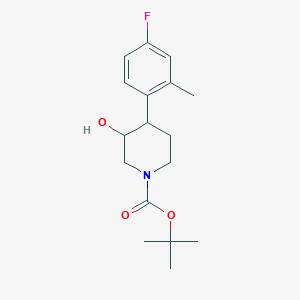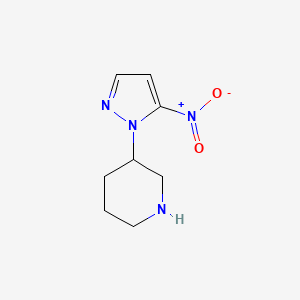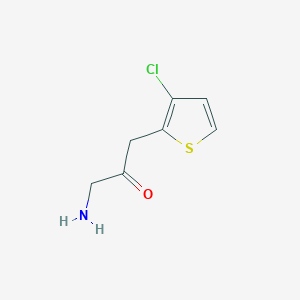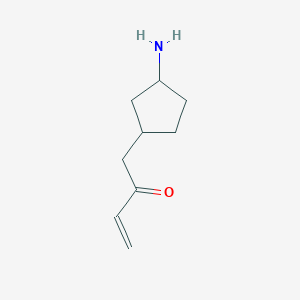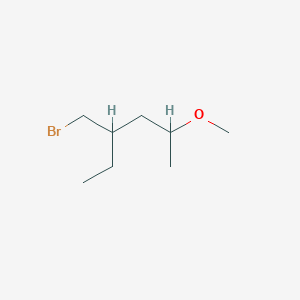
4-(Bromomethyl)-2-methoxyhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-2-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the fourth carbon of a hexane chain, with a methoxy group attached to the second carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methoxyhexane can be achieved through several methods. One common approach involves the bromination of 2-methoxyhexane. This process typically requires the use of bromine (Br₂) in the presence of a radical initiator or under UV light to facilitate the substitution reaction. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of hydrobromic acid (HBr) in combination with a suitable catalyst can also be employed to achieve high efficiency and selectivity in the bromination process .
化学反应分析
Types of Reactions
4-(Bromomethyl)-2-methoxyhexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methoxyhex-1-ene.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions can also be performed to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH₃)
Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products Formed
Nucleophilic Substitution: 4-(Hydroxymethyl)-2-methoxyhexane, 4-(Cyanomethyl)-2-methoxyhexane
Elimination: 2-Methoxyhex-1-ene
Oxidation: 4-(Formylmethyl)-2-methoxyhexane, 4-(Carboxymethyl)-2-methoxyhexane
Reduction: 4-(Hydroxymethyl)-2-methoxyhexane
科学研究应用
4-(Bromomethyl)-2-methoxyhexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Material Science: It can be used in the preparation of polymers and advanced materials with specific properties. The methoxy group provides a site for further functionalization, enabling the design of materials with tailored characteristics.
Chemical Biology: The compound can be employed in the modification of biomolecules for studying biological processes. .
作用机制
The mechanism of action of 4-(Bromomethyl)-2-methoxyhexane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological modifications. The methoxy group can also participate in reactions, either as a leaving group or through oxidation and reduction processes .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-2-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and selectivity.
4-(Hydroxymethyl)-2-methoxyhexane: Contains a hydroxyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation and reduction reactions.
4-(Methoxymethyl)-2-methoxyhexane: Features a methoxymethyl group, which is less reactive than the bromomethyl group but can still participate in substitution reactions.
Uniqueness
4-(Bromomethyl)-2-methoxyhexane is unique due to the presence of both a bromomethyl and a methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The bromomethyl group offers high reactivity towards nucleophiles, while the methoxy group provides a site for further functionalization .
属性
分子式 |
C8H17BrO |
|---|---|
分子量 |
209.12 g/mol |
IUPAC 名称 |
4-(bromomethyl)-2-methoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
HTZLYVUYELYUGT-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(C)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


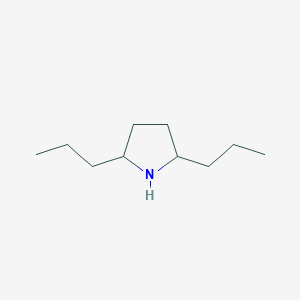
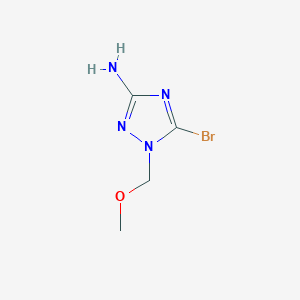


![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
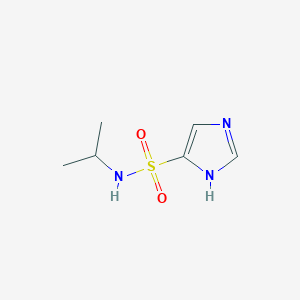
methanol](/img/structure/B13165657.png)
